N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic core with substituents at the N⁴ and N⁶ positions. Its structure includes a 4-methylbenzyl group at N⁶, a 3-methylphenyl group at N⁴, and a phenyl ring at the 1-position. The molecular formula is C₂₆H₂₄N₆, with an average mass of 420.520 g/mol and monoisotopic mass of 420.206245 g/mol .
特性
IUPAC Name |
4-N-(3-methylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N6/c1-18-11-13-20(14-12-18)16-27-26-30-24(29-21-8-6-7-19(2)15-21)23-17-28-32(25(23)31-26)22-9-4-3-5-10-22/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWLMWKMNOLOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be represented as follows:
This structure features a pyrazolo-pyrimidine core with specific substituents that influence its biological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often act as inhibitors of various kinases. The mechanism typically involves binding to the active site of kinases, thereby preventing phosphorylation processes crucial for cell signaling and proliferation. Specifically, N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been investigated for its effects on:
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Epidermal Growth Factor Receptor (EGFR) : The compound may serve as an EGFR inhibitor, disrupting pathways involved in tumor growth.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound exhibited significant anti-proliferative effects against various cancer cell lines. Notably, it demonstrated an IC50 value of approximately 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | A549 | 8.21 | EGFR Inhibition |
| N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | HCT-116 | 19.56 | EGFR Inhibition |
Apoptosis Induction
Flow cytometric analyses revealed that the compound effectively induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly (8.8-fold), indicating a shift towards pro-apoptotic signaling pathways .
Case Studies
Several case studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Study on EGFR Inhibitors : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their ability to inhibit EGFR. Among these, derivatives with modifications similar to N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine showed enhanced selectivity and potency against both wild-type and mutant forms of EGFR .
- Kinase Inhibition Profiles : A comprehensive screening identified this compound as a potent inhibitor of CK1 (casein kinase 1), which is implicated in various cancers and neurodegenerative diseases. The IC50 value recorded was 78 nM , demonstrating its potential as a therapeutic agent in oncology .
類似化合物との比較
Positional Isomerism: Substituent Effects on the Aromatic Rings
- N⁶-(4-Methylbenzyl)-N⁴-(2-Methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (): Structural distinction: The N⁴ substituent is a 2-methylphenyl group instead of 3-methylphenyl. Both isomers share identical molecular formulas and masses but may differ in crystallinity or solubility due to packing efficiency .
Polymorphism in Pyrazolo[3,4-d]pyrimidine Derivatives
- N⁴-(4-Methylphenyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine ():
- Two conformational polymorphs were identified, differing in dihedral angles between the pyrimidine ring and substituents.
- Relevance: Polymorphism can significantly impact dissolution rates, bioavailability, and stability. While direct data for the target compound is unavailable, analogous systems suggest similar solid-state variability could exist .
Substitution with Halogen and Alkyl Groups
- N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (): Molecular formula: C₁₅H₁₇ClN₆ (MW: 316.79 g/mol). Key differences: A chloro group at the 3-position and an ethyl group at N⁶ instead of benzyl. The ethyl group offers less steric bulk than benzyl, possibly improving membrane permeability .
Electron-Donating vs. Electron-Withdrawing Substituents
- N⁴-(4-Methoxybenzyl)-N³-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine ():
- Substituent: A methoxy group (electron-donating) at the para position of the benzyl ring.
- Comparison: The methoxy group increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This may enhance solubility but reduce lipophilicity, affecting blood-brain barrier penetration .
Bulky Substituents and Steric Effects
- N⁴,N⁶-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (): Substituents: Isopropyl groups at both N⁴ and N⁶ positions. Molecular formula: C₁₇H₂₂N₆ (MW: 310.40 g/mol).
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
Positional Isomerism : The meta-methyl group in the target compound likely offers better conformational flexibility and binding efficiency than ortho-methyl analogs .
Halogenation : Chloro-substituted derivatives exhibit reduced solubility but may improve target affinity due to electronegativity .
Steric vs.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
